molecular formula C15H15F3N2O3 B2628912 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2309215-11-8

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2628912
CAS No.: 2309215-11-8
M. Wt: 328.291
InChI Key: RBONFHLHIKZJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 2309215-11-8) is a synthetic organic compound with a molecular formula of C15H15F3N2O3 and a molecular weight of 328.29 g/mol . This chemically complex molecule is characterized by its hybrid structure, incorporating a 2,5-dimethylfuran ring linked via a hydroxyethyl chain to a 6-(trifluoromethyl)pyridine-3-carboxamide group . The presence of the trifluoromethyl (CF3) group on the pyridine ring is a notable feature, as this moiety is extensively utilized in medicinal chemistry and agrochemical development due to its ability to profoundly influence a compound's electronic properties, metabolic stability, and lipophilicity, which can enhance membrane permeability and binding affinity to biological targets . Compounds containing both furan and pyridine heterocycles are frequently investigated for their diverse biological activities. While specific biological data for this compound is not available in the public domain, its structure suggests significant potential as a building block in pharmaceutical research, particularly in the design of enzyme inhibitors or receptor modulators. The compound is presented as a high-purity material for research purposes. It is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c1-8-5-11(9(2)23-8)12(21)7-20-14(22)10-3-4-13(19-6-10)15(16,17)18/h3-6,12,21H,7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBONFHLHIKZJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the furan and pyridine rings, followed by the introduction of the trifluoromethyl group and the carboxamide functionality. Common reagents used in these reactions include trifluoromethylating agents, carboxylic acids, and amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group and other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several pyridine-3-carboxamide derivatives reported in recent literature and patents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyridine-3-Carboxamide Derivatives

Compound Name / Identifier Key Substituents Unique Features
Target Compound 6-(trifluoromethyl), N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl] Hydroxyethyl linker, dimethylfuran for lipophilicity modulation
5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide 4-fluorophenyl, 1,2,4-oxadiazole, trifluoroethylamino Oxadiazole ring for π-π stacking; fluorophenyl for enhanced target affinity
2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide 1-methylcyclopropylcarbamoyl, 4-fluorophenyl Cyclopropyl group for conformational rigidity; trifluoroethylamino for stability
6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Diazaspiro core, pyrimidinyl, difluorohydroxyphenyl Spirocyclic system for 3D complexity; dual trifluoromethyl groups

Key Observations:

Trifluoromethyl Groups : The target compound and analogs (e.g., ) utilize trifluoromethyl substituents to enhance metabolic stability and electron-withdrawing effects, critical for binding to hydrophobic enzyme pockets.

Aromatic vs.

Side Chain Diversity : The hydroxyethyl group in the target compound contrasts with rigidifying elements like cyclopropyl () or spirocyclic systems (), which may influence bioavailability and target engagement.

Analytical Characterization:

  • LC/MS conditions for similar compounds (e.g., Waters Acquity UPLC BEH C18 column, acetonitrile/water gradient with ammonium acetate ) are standard for purity assessment. The target compound’s logP and solubility may differ due to its furan-hydroxyethyl group, necessitating tailored chromatographic methods.

Implications for Drug Design

  • Potency and Selectivity : The dimethylfuran-hydroxyethyl side chain may reduce off-target interactions compared to fluorophenyl-containing analogs (), though this requires empirical validation.
  • Metabolic Stability : Trifluoromethyl groups (common across all compounds) improve resistance to oxidative metabolism, but the hydroxyethyl linker in the target compound could introduce susceptibility to esterase-mediated cleavage.
  • Solubility : The polar hydroxyethyl group may enhance aqueous solubility relative to more lipophilic analogs like those with cyclopropyl substituents ().

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring substituted with trifluoromethyl and a carboxamide group, along with a furan moiety. The molecular formula is C15H16F3N3O2, and its molecular weight is approximately 323.30 g/mol.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, compounds containing trifluoromethyl groups have shown enhanced activity against viruses such as H5N1 and SARS-CoV-2. The presence of the trifluoromethyl group is crucial for increasing the biological activity of these compounds, as evidenced by a reduction in the half-maximal inhibitory concentration (IC50) values in various assays .

Anticancer Properties

In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, research on benzothiazolyl-pyridine derivatives revealed that modifications at specific positions significantly impacted their anticancer activity, suggesting that structural variations can lead to enhanced efficacy against specific cancer types . The compound's ability to interact with cellular pathways involved in apoptosis and cell cycle regulation may contribute to its potential as an anticancer agent.

Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of related compounds reported that the introduction of trifluoromethyl groups resulted in a marked decrease in IC50 values against SARS-CoV-2. Specifically, one derivative showed an IC50 of 3.669 μM, highlighting the importance of structural modifications in enhancing antiviral activity .

Study 2: Cytotoxicity Assays

Cytotoxicity assays conducted on human liver HepG2 cells indicated that certain derivatives of pyridine-based compounds exhibited significant cytotoxic effects at varying concentrations. The results showed a concentration-dependent response, with higher concentrations leading to increased cell death, thereby establishing a dose-response relationship essential for therapeutic applications .

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of viral replication : By interfering with viral entry or replication processes.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells.
  • Modulation of signaling pathways : Affecting pathways involved in inflammation and cell survival.

Data Table: Biological Activity Summary

Activity IC50 (μM) Cell Line/Pathogen Reference
Antiviral3.669SARS-CoV-2
AnticancerVariesHepG2 (human liver cancer)
CytotoxicityConcentration-dependentVarious cancer cell lines

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide?

Answer:

  • Stepwise Coupling: Prioritize modular synthesis, starting with the pyridine-3-carboxamide core. Introduce the trifluoromethyl group early via nucleophilic substitution or cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) .
  • Hydroxyethyl-Furan Attachment: Use Mitsunobu or reductive amination to couple the 2-hydroxyethyl-furan moiety, ensuring stereochemical control .
  • Purification: Employ column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate intermediates and final product. Monitor purity via HPLC (≥98%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C/¹⁹F): Confirm structural integrity, including trifluoromethyl (-CF₃) resonance at ~110 ppm (¹⁹F NMR) and furan ring protons (δ 6.0–7.0 ppm in ¹H NMR) .
  • HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
  • FT-IR: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups .

Basic: How should initial bioactivity screening be designed for this compound?

Answer:

  • Target Selection: Prioritize assays based on structural analogs (e.g., pyridinecarboxamides with known kinase or enzyme inhibition ).
  • In Vitro Assays: Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases).
  • Cell-Based Models: Test cytotoxicity in HEK293 or HeLa cells (MTT assay) and evaluate selectivity via counter-screening against unrelated targets .

Advanced: How can crystallographic analysis resolve the compound’s stereochemistry and conformation?

Answer:

  • Crystal Growth: Optimize solvent systems (e.g., vapor diffusion with DMSO/water) to obtain single crystals .
  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement: Apply SHELXL for small-molecule refinement, utilizing constraints for flexible groups (e.g., hydroxyethyl chain) . Validate with R-factor (<5%) and electron density maps.

Advanced: What methodologies elucidate the role of the trifluoromethyl group in structure-activity relationships (SAR)?

Answer:

  • Analog Synthesis: Replace -CF₃ with -CH₃, -Cl, or -CN to assess electronic/steric effects .
  • Computational Modeling: Perform DFT calculations (Gaussian09) to map electrostatic potential surfaces and HOMO/LUMO energies .
  • Binding Assays: Use surface plasmon resonance (SPR) to compare binding affinities of analogs to target proteins .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:

  • Assay Validation: Replicate experiments in orthogonal systems (e.g., fluorescence vs. radiometric assays) .
  • Stability Testing: Monitor compound integrity under assay conditions (pH, temperature) via LC-MS .
  • Off-Target Profiling: Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific interactions .

Advanced: What computational tools predict physicochemical properties and metabolic stability?

Answer:

  • ACD/Labs Percepta: Predict logP, solubility, and pKa .
  • CYP450 Metabolism: Apply StarDrop or Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., furan oxidation) .
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., Desmond) using lipid bilayer models .

Advanced: How are pharmacokinetic (PK) parameters assessed in preclinical models?

Answer:

  • In Vivo PK: Administer IV/PO doses in rodents; collect plasma samples at timed intervals. Quantify via LC-MS/MS .
  • Tissue Distribution: Use whole-body autoradiography or mass spectrometry imaging (MSI) .
  • Metabolite ID: Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation of the hydroxyethyl group) .

Advanced: What strategies ensure compound stability during long-term storage?

Answer:

  • Storage Conditions: Use amber vials under argon at -20°C; avoid aqueous buffers with nucleophiles (e.g., Tris) .
  • Stability Screening: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Lyophilization: Prepare stable amorphous solids using trehalose or mannitol as cryoprotectants .

Advanced: How does stereochemistry at the hydroxyethyl group impact biological activity?

Answer:

  • Chiral Synthesis: Prepare enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) or chiral HPLC separation .
  • Biological Testing: Compare IC₅₀ values of R/S enantiomers in target assays.
  • Docking Studies: Use Glide (Schrödinger) to model enantiomer-protein interactions; validate with X-ray co-crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.